

Target Identification and Validation of Anticancer Agent 110: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 110*

Cat. No.: *B15568099*

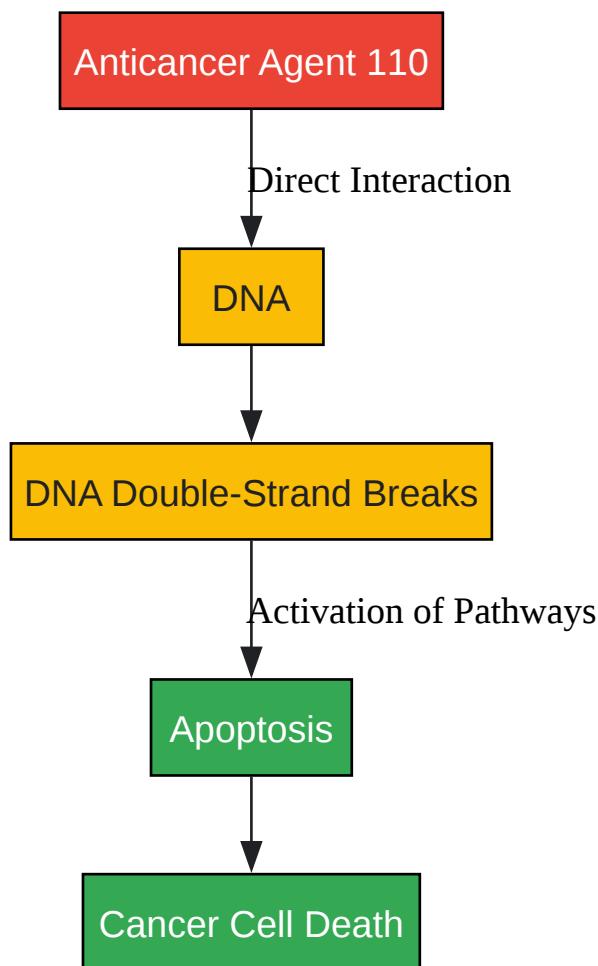
[Get Quote](#)

This technical guide provides an in-depth overview of the target identification and validation for **"Anticancer Agent 110."** It has come to light that this designation may refer to more than one compound in scientific literature and commercial databases. This guide will address the primary interpretations: a DNA-damaging agent identified by its CAS number and a distinct steroid-like compound, 11 β -dichloro, which has undergone significant mechanistic investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Anticancer Agent 110 (CAS 887349-03-3)

This small molecule is primarily characterized as a cytotoxic compound that induces DNA damage and apoptosis, with notable activity against hematological malignancies.

Physicochemical and Pharmacological Profile


Property	Value
CAS Number	887349-03-3
Molecular Weight	380.4 g/mol
Primary Indication	Chronic Granulocytic Leukemia (CGL)
Mechanism of Action	DNA Damage, Apoptosis Induction

Quantitative In Vitro and In Vivo Efficacy

Assay Type	Cell Line / Model	Metric	Value
Cell Viability	CGL-derived cell lines	IC ₅₀	2.5 μM[1]
Cell Viability	K-562 Leukemia Cells	IC ₅₀	0.7 μM[2]
Tumor Volume Reduction	Animal Model	% Reduction	60% at 10 mg/kg/day (28 days)[1]

Target Identification and Mechanism of Action

The primary mechanism of action for **Anticancer Agent 110** (CAS 887349-03-3) is the induction of DNA damage.[1][3][4] It is reported to directly interact with DNA, leading to double-strand breaks.[1] This damage subsequently activates apoptotic pathways, leading to cancer cell death.[1][3][4] The agent shows a degree of selectivity for rapidly dividing cancer cells.[1] Its cytotoxicity is enhanced in leukemia cell lines with deficiencies in DNA repair mechanisms, suggesting a potential synthetic lethality approach.[1]

[Click to download full resolution via product page](#)

Caption: DNA damage and apoptosis pathway initiated by **Anticancer Agent 110**.

Experimental Protocols

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed K-562 or other CGL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **Anticancer Agent 110** (e.g., from 0.01 μ M to 100 μ M). Add 100 μ L of the diluted compound to the respective wells and incubate for 48-72 hours.

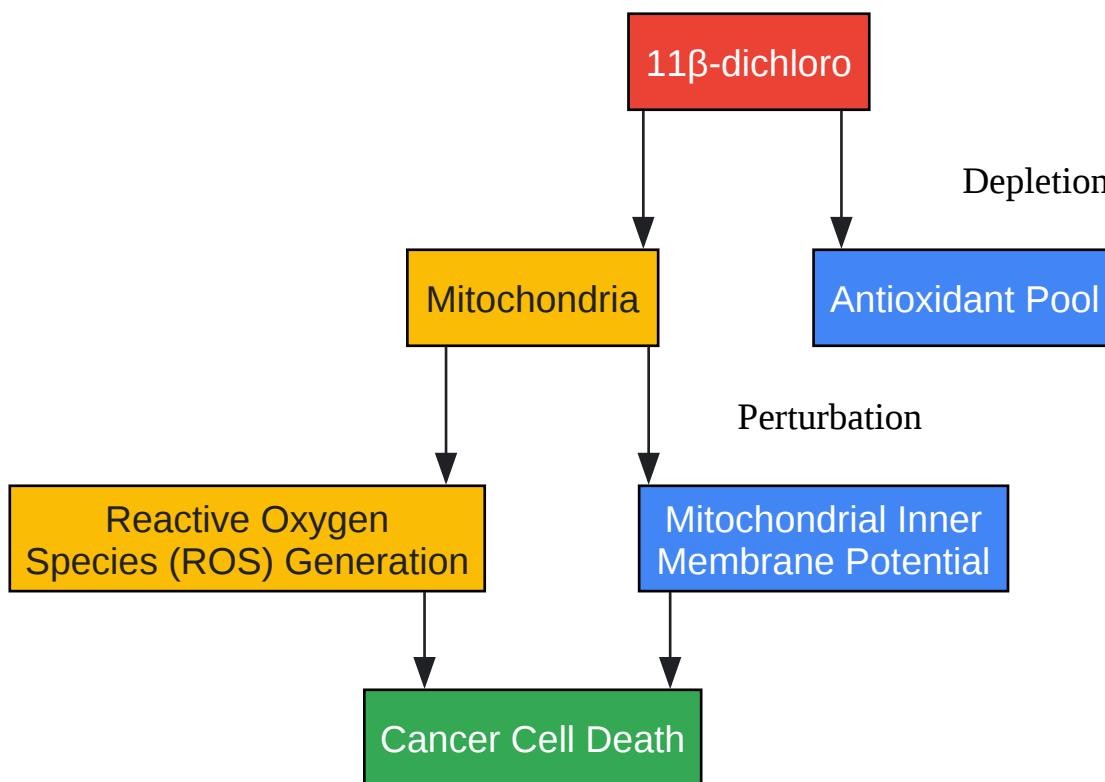
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.

Part 2: 11 β -dichloro

This compound is a bi-functional molecule designed to link a DNA-damaging aniline mustard moiety to a steroid ligand for the androgen receptor (AR).^[5] However, its potent anticancer effects in AR-negative cell lines prompted further investigation into its AR-independent mechanisms.^[5]

Target Identification in an AR-Independent Manner

The investigation into the AR-independent mechanism of 11 β -dichloro utilized a yeast genomic phenotyping screen.^[5] This approach identified that yeast mutants most sensitive to the compound were deficient in genes related to mitochondrial and ribosomal function, rather than DNA repair.^[5] This suggested a mechanism of action beyond simple DNA damage.



[Click to download full resolution via product page](#)

Caption: Workflow for identifying drug targets using yeast genomic phenotyping.

Validation of AR-Independent Mechanism in Human Cancer Cells

Based on the findings from the yeast screen, further validation was performed in the AR-negative HeLa human cancer cell line.^[5] These experiments confirmed that 11 β -dichloro induces a significant amount of reactive oxygen species (ROS), depletes the antioxidant pool, and disrupts the mitochondrial inner membrane potential.^[5]

[Click to download full resolution via product page](#)

Caption: AR-independent mechanism of 11 β -dichloro in cancer cells.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

- Cell Culture: Plate HeLa cells in a 96-well plate and allow them to adhere overnight.
- Compound Incubation: Treat the cells with varying concentrations of 11 β -dichloro for a specified time period (e.g., 24 hours).
- Probe Loading: Wash the cells with PBS and then incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), in serum-free medium

for 30-60 minutes at 37°C.

- **Fluorescence Measurement:** After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
- **Data Analysis:** Compare the fluorescence intensity of treated cells to that of untreated controls to quantify the increase in ROS levels.

Analysis of Mitochondrial Membrane Potential

- **Cell Preparation:** Culture HeLa cells on glass coverslips or in a multi-well plate suitable for microscopy.
- **Drug Treatment:** Expose the cells to 11 β -dichloro for the desired duration.
- **Staining:** Incubate the cells with a potentiometric dye, such as JC-1 or TMRM (tetramethylrhodamine, methyl ester), according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains in its monomeric form and fluoresces green.
- **Imaging:** Visualize the cells using a fluorescence microscope.
- **Quantification:** Quantify the change in mitochondrial membrane potential by measuring the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of membrane potential.

Summary and Conclusion

The term "**Anticancer Agent 110**" can refer to at least two distinct compounds with different primary mechanisms of action. The first, identified by its CAS number, acts as a traditional cytotoxic agent by inducing DNA double-strand breaks. The second, 11 β -dichloro, has a more complex, dual mechanism. While capable of DNA damage, its potent AR-independent activity is mediated through the induction of oxidative stress and mitochondrial dysfunction. The target identification for 11 β -dichloro, involving a systematic yeast genomic screen followed by validation in human cancer cells, provides a robust example of modern drug mechanism

deconvolution. Researchers investigating "**Anticancer Agent 110**" should carefully consider the specific compound being referenced to ensure accurate interpretation of its biological effects and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antitumor agent-110 () for sale [vulcanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer agent 110 | Apoptosis | TargetMol [targetmol.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- To cite this document: BenchChem. [Target Identification and Validation of Anticancer Agent 110: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15568099#anticancer-agent-110-target-identification-and-validation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com